
Eriocitrin
Overview
Description
Mechanism of Action
Target of Action
Eriocitrin, a flavanone found in citrus fruits, primarily targets the VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways . These pathways play a crucial role in angiogenesis, which is essential for tumor growth and metastasis .
Mode of Action
This compound interacts with its targets, leading to the inhibition of tube formation and induction of apoptosis in human umbilical vein endothelial cells (HUVECs) . It also disrupts erythrocyte membrane asymmetry through oxidative stress and calcium signaling .
Biochemical Pathways
The main metabolic pathways of this compound include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid .
Pharmacokinetics
This compound’s pharmacokinetic parameters show that the maximum plasma concentration (Cmax) of this compound was 299.833 ± 16.743 μg L−1, while the corresponding time to reach Cmax (Tmax) was 0.094 ± 0.019 h, and the half-time (T1/2) was 1.752 ± 0.323 h . A total of 32 metabolites in vivo and 27 metabolites in vitro were obtained .
Result of Action
This compound has potent biological actions due to its strong antioxidant, antitumor, anti-allergic, antidiabetic, and anti-inflammatory activities . It promotes premature erythrocyte death through hemolysis and eryptosis characterized by PS externalization, Ca2+ accumulation, membrane blebbing, loss of cellular volume, and oxidative stress .
Action Environment
This compound undergoes processes such as demethylation and glucoglycation under the action of the intestinal flora and is catabolized into metabolites such as eriodictyol, hesperetin, and homoeriodictyol . The liver, being the main metabolic organ of the human body, and the gastrointestinal tract, also an important place for drug metabolism, significantly impact this compound’s absorption, metabolism, and toxicology .
Biochemical Analysis
Biochemical Properties
Eriocitrin interacts with various enzymes, proteins, and other biomolecules. It has been found to have lipid-lowering properties in liver cells . The main metabolic pathways of this compound include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to promote cell proliferation of tendon stem cells . In liver cells, it has lipid-lowering properties . In high-fat diet-fed mice, this compound supplementation resulted in lower levels of blood serum glucose and blood and liver triacylglycerols .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit angiogenesis by targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways . Furthermore, it has been shown to disrupt erythrocyte membrane integrity, promoting premature erythrocyte death through hemolysis and eryptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have various effects in laboratory settings. For instance, it has been found to restore the values of biochemical parameters such as glucose, glycated hemoglobin, urea, creatinine, LDH, serum cholesterol, and triglycerides to near-normal levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on rats, the maximum plasma concentration (Cmax) of this compound was 299.833 ± 16.743 μg L−1, while the corresponding time to reach Cmax (Tmax) was 0.094 ± 0.019 h, and the half-time (T1/2) was 1.752 ± 0.323 h .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to be metabolized into eriodictyol first, and then undergo phase II metabolism such as glucuronidation, sulfation, and methylation, thereby producing hesperetin, homoeriodictyol, eriodictyol-O-glucuronide, and other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriocitrin can be synthesized through the glycosylation of eriodictyol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to achieve the desired glycoside linkage .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as lemon peels, using solvents like methanol or ethanol. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eriocitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eriodictyol and other related compounds.
Reduction: It can be reduced to form dihydroflavonoids.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.
Major Products Formed:
Oxidation: Eriodictyol, homoeriodictyol.
Reduction: Dihydroflavonoids.
Substitution: Acetylated derivatives.
Scientific Research Applications
Anti-Angiogenic Properties
Recent studies have highlighted the anti-angiogenic effects of eriocitrin, particularly its ability to inhibit the formation of new blood vessels. Research conducted on human umbilical vein endothelial cells (HUVECs) demonstrated that this compound significantly suppressed cell proliferation, migration, and tube formation. The underlying mechanism involves the regulation of the MAPK/ERK signaling pathway and the inhibition of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), leading to apoptosis in endothelial cells. In vivo studies using the chick embryo chorioallantoic membrane (CAM) assay further confirmed these findings, indicating that this compound could be developed as an anti-angiogenic therapeutic agent .
Hepatic Steatosis and Lipid Metabolism
This compound has also been studied for its effects on lipid metabolism, particularly in the context of diet-induced hepatic steatosis. In a study involving diet-induced obesity zebrafish models, this compound feeding was associated with significant alterations in gene expression related to mitochondrial biogenesis and lipid metabolism. The activation of mitochondrial pathways suggests that this compound may play a role in ameliorating fatty liver conditions by enhancing mitochondrial function and reducing lipid accumulation .
Gut Microbiota Regulation
The impact of this compound on gut microbiota has been investigated through animal studies. A recent experiment involving mice showed that dietary intervention with this compound significantly altered the composition of gut microbiota. Notably, increases in Firmicutes and Actinobacteriota were observed, while Bacteroidetes decreased. These changes indicate that this compound may influence gut health by modulating microbial populations, which could have implications for metabolic health and disease prevention .
Antioxidant Activity
This compound exhibits potent antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Studies have quantified its capacity to scavenge free radicals and reduce oxidative damage in various cellular models. The antioxidant activity is attributed to its chemical structure, which allows it to effectively neutralize reactive oxygen species .
Cancer Therapeutics
Research has indicated that this compound possesses anti-cancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, studies on MCF-7 breast cancer cells revealed that this compound could suppress cell proliferation and induce programmed cell death. These findings suggest that this compound may be a promising candidate for further development as a natural anti-cancer agent .
Nutraceutical Potential
Given its various health benefits, this compound is being explored as a nutraceutical ingredient in functional foods and dietary supplements. Its potential to improve metabolic health, support cardiovascular function, and enhance overall well-being makes it an attractive addition to health-promoting products.
Summary Table of this compound Applications
Comparison with Similar Compounds
Hesperidin: Found in oranges, known for its cardiovascular benefits.
Naringin: Found in grapefruits, recognized for its anti-inflammatory properties.
Biological Activity
Eriocitrin, a flavonoid primarily found in citrus fruits, particularly in lemons and oranges, has garnered significant attention due to its diverse biological activities. This compound is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. Recent research has explored its mechanisms of action and therapeutic applications, particularly in metabolic disorders and cancer treatment.
Antioxidant Activity
This compound exhibits notable antioxidant properties, which are crucial in combating oxidative stress-related diseases. It has been shown to enhance mitochondrial biogenesis and ATP production in liver cells (HepG2) and zebrafish models, suggesting a role in energy metabolism and cellular health . The compound's ability to increase mitochondrial size and mtDNA content contributes to its protective effects against oxidative damage.
Anti-Cancer Properties
Recent studies have highlighted this compound's potential in cancer therapy. It has been demonstrated to inhibit epithelial-mesenchymal transition (EMT) in lung cancer cells, leading to reduced cell proliferation and migration. Specifically, this compound treatment resulted in increased expression of E-cadherin while downregulating vimentin and N-cadherin, markers associated with EMT . Additionally, it induced ferroptosis in lung cancer cells, characterized by increased reactive oxygen species (ROS) levels and altered expression of ferroptosis-related genes .
Metabolic Regulation
This compound has shown promise in regulating metabolic disorders. In clinical trials, supplementation with this compound (Eriomin) significantly reduced blood glucose levels and improved insulin sensitivity among prediabetic individuals . Animal studies further support these findings, with this compound supplementation leading to lower serum glucose and triglyceride levels in high-fat diet models . The compound appears to modulate gut microbiota composition, enhancing beneficial bacteria that produce short-chain fatty acids (SCFAs), which are linked to improved metabolic health .
Summary of Key Findings
Case Study 1: this compound's Effect on Lung Cancer Cells
In a controlled study using A549 and H1299 lung cancer cell lines, this compound was administered at varying concentrations. The results demonstrated a significant reduction in cell viability and migration ability, with a concentration-dependent response observed. Western blot analysis confirmed the modulation of EMT markers, indicating that this compound effectively inhibits cancer cell invasiveness .
Case Study 2: Clinical Trial on Hyperglycemia
A double-blind randomized controlled trial involving 30 participants evaluated the effects of Eriomin on hyperglycemia over 12 weeks. Results indicated a 5% reduction in blood glucose levels alongside significant decreases in inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha . This study underscores the potential of this compound as a nutraceutical for managing diabetes.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQADRGFMLGFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-28-0 | |
Record name | (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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